![molecular formula C22H21N3O4 B2995587 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1334371-58-2](/img/structure/B2995587.png)
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an organic compound with a complex structure, involving multiple functional groups including pyrimidine, benzodioxine, and carboxamide. This compound holds significant potential in various fields due to its unique molecular architecture, which can lead to interesting chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide shows promise in multiple research areas:
Chemistry: As a precursor for synthesizing complex molecules or as a reactant in studying reaction mechanisms.
Biology: Potential bioactivity due to its structural complexity, warranting investigation as a pharmacological agent.
Medicine: Potential therapeutic applications, given its ability to interact with biological targets.
Industry: As a component in the development of new materials or chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of organic compounds known as phenylpyrimidines . These compounds are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . .
Mode of Action
It is known that the compound contains a dihydropyrimidine ring, which adopts a screw-boat conformation . This conformation may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Derivatives of 1, 3-diazole, a similar compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Pharmacokinetics
The compound is a crystalline powder
Result of Action
Given the broad range of activities exhibited by similar compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves several steps:
Formation of the pyrimidine core via cyclization of appropriate precursors.
Introduction of the phenyl group at the 4-position of the pyrimidine.
Attachment of the ethyl linker to the pyrimidine ring.
Synthesis of the benzodioxine structure.
Coupling of the pyrimidine moiety with the benzodioxine framework.
Final methylation and formation of the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: Potentially leading to the formation of oxo derivatives.
Reduction: Could reduce specific functional groups while retaining the core structure.
Substitution: Halogenation or nitration at specific sites on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂.
Reduction: Application of reducing agents such as LiAlH₄ or H₂ with a catalyst.
Substitution: Electrophilic or nucleophilic agents depending on the desired transformation.
Major Products Formed
Oxidation products, reduction intermediates, or substituted derivatives depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Compared to other compounds with similar frameworks, 3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to:
Unique Structural Features: Combining a pyrimidine ring with a benzodioxine scaffold.
Versatility in Reactions: Potential for diverse chemical transformations.
Broad range of possible uses in scientific research.
List of Similar Compounds
6-oxo-4-phenylpyrimidine derivatives
Benzo[b][1,4]dioxine analogs
Carboxamide compounds with similar substitution patterns
This article provides a detailed overview, touching upon preparation, reactions, applications, and uniqueness of this compound. Hope it serves your need!
Propiedades
IUPAC Name |
2-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-15-21(29-19-10-6-5-9-18(19)28-15)22(27)23-11-12-25-14-24-17(13-20(25)26)16-7-3-2-4-8-16/h2-10,13-15,21H,11-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAPRWOISCEGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2995506.png)
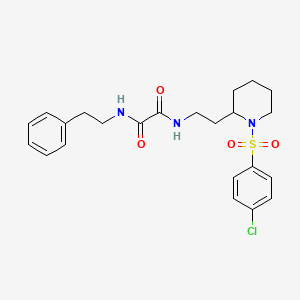
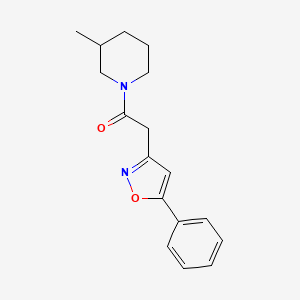

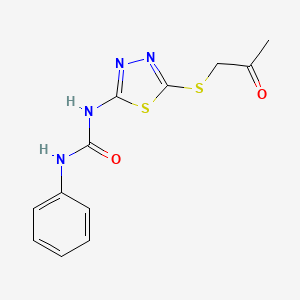
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide](/img/structure/B2995517.png)
![1-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2995520.png)


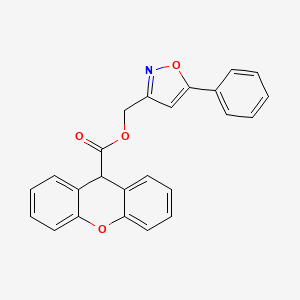
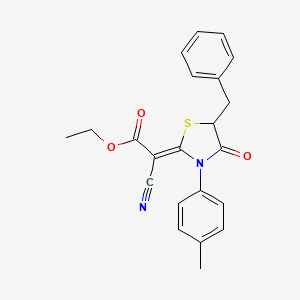
![4-[1-(4-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2995526.png)

